molecular formula C15H22N2O B2475024 3-octyl-1H-benzimidazol-2-one CAS No. 83422-45-1

3-octyl-1H-benzimidazol-2-one

Cat. No. B2475024
CAS RN: 83422-45-1
M. Wt: 246.354
InChI Key: WEODLMHXMGELLQ-UHFFFAOYSA-N
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Description

“3-octyl-1H-benzimidazol-2-one” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to an imidazole ring . In the title compound, the octyl group adopts an all-trans conformation .


Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed . A specific synthesis method for “3-octyl-1H-benzimidazol-2-one” is not available in the retrieved papers.


Molecular Structure Analysis

In the title compound, molecules form centrosymmetric dimers with an R (2) (2) (8) graph-set motif, linked by pairs of N-H⋯O hydrogen bonds. In addition, C-H⋯O contacts are observed .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (also known as 3-octyl-1H-benzimidazol-2-one), focusing on six unique applications:

Pharmaceutical Applications

Antimicrobial Agents: This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This makes it a candidate for developing new antibiotics, especially against resistant strains .

Anticancer Properties: Research indicates that derivatives of benzimidazole, including 3-octyl-1H-benzimidazol-2-one, exhibit cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .

Agricultural Applications

Pesticides: The compound’s antimicrobial properties extend to its use as a pesticide. It can be used to protect crops from bacterial and fungal infections, reducing the need for traditional chemical pesticides and promoting more sustainable agricultural practices .

Plant Growth Regulators: Some studies suggest that benzimidazole derivatives can act as plant growth regulators, influencing various physiological processes in plants. This can lead to improved crop yields and better stress resistance .

Material Science Applications

Polymer Additives: 1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be used as an additive in polymer manufacturing. It enhances the thermal stability and mechanical properties of polymers, making them more durable and suitable for high-performance applications .

Corrosion Inhibitors: This compound has been studied for its ability to inhibit corrosion in metals. It forms a protective layer on the metal surface, preventing oxidation and extending the lifespan of metal components in various industrial applications .

Environmental Applications

Water Treatment: The antimicrobial properties of this compound make it useful in water treatment processes. It can be used to disinfect water, removing harmful bacteria and pathogens, and ensuring safe drinking water .

Biodegradable Materials: Research is ongoing into the use of benzimidazole derivatives in the development of biodegradable materials. These materials can break down more easily in the environment, reducing plastic pollution and promoting sustainability .

Analytical Chemistry Applications

Chemical Sensors: The unique chemical structure of 1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one allows it to be used in the development of chemical sensors. These sensors can detect specific substances in various environments, making them useful in environmental monitoring and industrial processes .

Chromatography: This compound can be used as a stationary phase in chromatography, improving the separation of complex mixtures. This application is valuable in both research and industrial settings for the analysis and purification of chemical compounds .

Biomedical Applications

Drug Delivery Systems: The compound’s ability to interact with biological membranes makes it a candidate for drug delivery systems. It can be used to encapsulate drugs, improving their stability and targeting specific tissues or cells in the body.

Diagnostic Imaging: Research is exploring the use of benzimidazole derivatives in diagnostic imaging. These compounds can be tagged with radioactive isotopes or fluorescent markers, aiding in the visualization of biological processes and disease states.

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Future Directions

Benzimidazole derivatives play a crucial role in the field of medicinal chemistry because they possess a wide range of bioactivities . Therefore, the future direction could involve further exploration of the biological activities of “3-octyl-1H-benzimidazol-2-one” and its potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives have a broad range of targets due to their diverse biological activities . They are known to interact with various enzymes, receptors, and proteins, influencing numerous biological processes.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The interaction can result in the inhibition or activation of the target, depending on the specific derivative and target involved.

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to cell growth and proliferation, inflammation, and various disease processes.

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives are known to exert a wide range of biological effects, often related to their interaction with their targets . These effects can include changes in cell growth and proliferation, inflammation, and various disease processes.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

properties

IUPAC Name

3-octyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-3-4-5-6-9-12-17-14-11-8-7-10-13(14)16-15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEODLMHXMGELLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

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